Cas no 2228227-44-7 (3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- EN300-1926731
- 2228227-44-7
-
- インチ: 1S/C8H6BrN3O2S/c1-12-6(7(13)14)2-4(11-12)5-3-15-8(9)10-5/h2-3H,1H3,(H,13,14)
- InChIKey: KRKUNUZUMHHTOP-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=CS1)C1C=C(C(=O)O)N(C)N=1
計算された属性
- せいみつぶんしりょう: 286.93641g/mol
- どういたいしつりょう: 286.93641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96.2Ų
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926731-1.0g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1926731-0.05g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1926731-5.0g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1926731-5g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1926731-0.1g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1926731-10.0g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1926731-0.25g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1926731-0.5g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1926731-1g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1926731-10g |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228227-44-7 | 10g |
$6082.0 | 2023-09-17 |
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報
Introduction to 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2228227-44-7)
3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2228227-44-7, belongs to a class of molecules that incorporate both thiazole and pyrazole moieties, which are well-known for their presence in numerous bioactive natural products and drug candidates. The structural arrangement of this molecule, featuring a bromo-substituted thiazole ring connected to a methyl-pyrazole carboxylic acid moiety, presents an intriguing framework for further chemical modification and biological evaluation.
The synthesis of 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the bromo group at the 2-position of the thiazole ring is particularly significant, as it serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct complex molecular architectures, often leading to novel drug candidates with enhanced pharmacological properties.
The pyrazole carboxylic acid moiety in this compound is another key feature that contributes to its potential biological relevance. Pyrazole derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The presence of a carboxylic acid group at the 5-position of the pyrazole ring introduces additional functionality that can be exploited for prodrug design or covalent binding studies. Such modifications are often critical in optimizing drug-like properties, such as solubility, bioavailability, and target specificity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic pathways. The structural motif of 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid aligns well with this trend, as it combines elements that have demonstrated promise in drug discovery. For instance, thiazole derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties, while pyrazole-based compounds have shown efficacy against a range of diseases, including cancer and neurological disorders. The combination of these two scaffolds may lead to the identification of novel therapeutic agents with multifaceted biological activities.
One particularly noteworthy area of research involving this compound is its potential application in oncology. Preclinical studies have indicated that thiazole-pyrazole hybrids can exhibit inhibitory effects on key enzymes involved in cancer cell proliferation and survival. The bromo-substituted thiazole ring in 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid may serve as a scaffold for developing small-molecule inhibitors targeting kinases or other signaling proteins implicated in tumor growth. Additionally, the carboxylic acid group provides an opportunity for further derivatization into ester or amide analogs, which could enhance cell permeability or improve metabolic stability.
The compound's potential extends beyond oncology; it has also shown promise in the field of immunology. Recent studies have highlighted the role of heterocyclic compounds in modulating immune responses by interacting with various receptors and enzymes. The structural features of 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, particularly the thiazole-pyrazole core, may enable it to interfere with pathways involved in inflammation or autoimmune diseases. This has sparked interest among researchers exploring novel immunomodulatory therapies.
From a chemical biology perspective, the synthesis and functionalization of 3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid offer valuable insights into the design of bioactive molecules. The ability to introduce diverse substituents at strategic positions allows for systematic exploration of structure/activity relationships (SAR). This approach is crucial for understanding how subtle changes in molecular structure can influence biological activity, ultimately guiding the development of more effective drugs.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds due to their diverse biological activities and synthetic accessibility. 3-(2-bromo-1,3-thiazol-4-ylyl)-1-methyl-lH-pyrazole-S-carboxylic acid (CAS No. 2228227447) exemplifies this trend by integrating multiple pharmacophoric elements into a single molecule. Its potential as a lead compound or intermediate in drug discovery underscores its significance in modern medicinal chemistry.
In conclusion,3-(2-bromo-l , 3-thiazol -4 -yl) - l -methyl-l H -pyraz ole -5 -car box yl ic ac id is a promising compound with a rich structural framework that warrants further investigation. Its unique combination of a brominated thiazole ring and a pyrazole carboxylic acid moiety positions it as a valuable scaffold for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications for heterocyclic compounds,CAS No 2228227447 may play a pivotal role in advancing drug discovery efforts.
2228227-44-7 (3-(2-bromo-1,3-thiazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid) 関連製品
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)
- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)
- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)
- 1214334-70-9(5-bromo-6-methoxy-pyridine-2-carboxylic acid)




